molecular formula C7H16ClNO B2924210 (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride CAS No. 2247102-19-6

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride

Cat. No.: B2924210
CAS No.: 2247102-19-6
M. Wt: 165.66
InChI Key: LEXAGCFGLWHAOU-HHQFNNIRSA-N
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Description

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride is a chemical compound that belongs to the class of cyclopentanol derivatives This compound is characterized by the presence of a dimethylamino group attached to the cyclopentanol ring, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the starting material.

    Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The cyclopentanol is then subjected to amination using dimethylamine in the presence of a catalyst such as palladium on carbon.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and high-yield synthesis. The use of automated systems and precise control of reaction conditions is crucial for maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, reduced amines, and substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group plays a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-(Dimethylamino)cyclopentanol
  • (1S,3R)-3-(Methylamino)cyclopentan-1-ol
  • (1S,3R)-3-(Ethylamino)cyclopentan-1-ol

Uniqueness

(1S,3R)-3-(Dimethylamino)cyclopentan-1-ol;hydrochloride is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAGCFGLWHAOU-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247102-19-6
Record name rac-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride
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